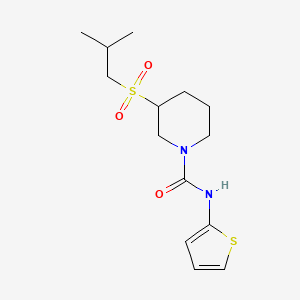
3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H22N2O3S2 and its molecular weight is 330.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 253.32 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a thiophene moiety and a sulfonyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Histamine Receptor Modulation : Preliminary studies suggest that the compound may act as an antagonist at histamine receptors, particularly the H4 receptor. This interaction could modulate inflammatory responses and has implications for treating conditions like tinnitus and allergic reactions .
- Inhibition of Cell Proliferation : Research indicates that derivatives similar to this compound exhibit inhibitory effects on mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers. This suggests potential applications in oncology .
- Apoptosis Induction : Some studies have shown that related piperidine derivatives can induce apoptosis in specific cancer cell lines, indicating that this compound may share similar properties .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:
| Study | Biological Activity | Cell Line/Model | Key Findings |
|---|---|---|---|
| Study A | H4 Receptor Antagonism | Human mast cells | Reduced histamine release |
| Study B | IDH Inhibition | Cancer cell lines | Decreased proliferation rates |
| Study C | Apoptosis Induction | C. auris | Induced cell cycle arrest |
Case Study 1: Histamine Receptor Antagonism
In a controlled experiment involving human mast cells, this compound demonstrated significant inhibition of histamine release when treated with allergenic stimuli. This effect was dose-dependent and suggests a mechanism for alleviating allergic responses.
Case Study 2: Cancer Cell Proliferation
A series of in vitro assays were conducted on various cancer cell lines to evaluate the efficacy of the compound as an IDH inhibitor. Results indicated that treatment with the compound led to a notable decrease in cell viability, supporting its potential as an anti-cancer agent.
Case Study 3: Apoptotic Effects
In studies involving C. auris, a pathogenic yeast, derivatives of the compound were shown to induce significant apoptotic cell death. The mechanism involved disruption of mitochondrial integrity and activation of caspase pathways, highlighting its potential for antifungal therapy.
Eigenschaften
IUPAC Name |
3-(2-methylpropylsulfonyl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-11(2)10-21(18,19)12-5-3-7-16(9-12)14(17)15-13-6-4-8-20-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXADPSOHKPACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














